![molecular formula C40H31ClN6 B2923525 6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline CAS No. 397278-58-9](/img/structure/B2923525.png)
6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline is a useful research compound. Its molecular formula is C40H31ClN6 and its molecular weight is 631.18. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Antiproliferative Activity
A significant aspect of the research on compounds structurally related to 6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline involves their synthesis and evaluation for antiproliferative activity against cancer cells. One notable study focused on the synthesis of a series of indenopyrazoles, demonstrating a promising antiproliferative activity towards human cancer cells, suggesting that similar compounds could potentially inhibit tubulin polymerization and induce cell cycle arrest in cancer cells (Minegishi et al., 2015).
Antimicrobial Activity
Another vital area of research is the exploration of antimicrobial properties. Studies have synthesized and evaluated novel quinazoline derivatives for their potential antimicrobial activities. For instance, compounds with a quinazoline backbone have been reported to exhibit significant antibacterial and antifungal effects, underlining the chemical class's potential in developing new antimicrobial agents (Patel & Patel, 2010).
Antitumor Activity
The research on compounds related to 6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline extends into their potential antitumor applications. A study on NH-pyrazoline derivatives synthesized from [(7-chloroquinolin-4-yl)oxy]chalcones showed remarkable antitumor activity against several cancer cell lines, indicating that derivatives of the compound could serve as leads in the development of new cancer therapies (Montoya et al., 2014).
Synthesis and Mechanistic Studies
The chemical synthesis and mechanistic studies of compounds with a quinazoline framework have been a focus of research, providing insights into their reactivity and potential applications in medicinal chemistry. Research exploring the reactions of quinazoline derivatives with various C-nucleophiles has shed light on their structural and chemical properties, paving the way for the development of novel compounds with enhanced biological activities (Azev et al., 2009).
Propiedades
IUPAC Name |
6-chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H31ClN6/c1-26-13-17-28(18-14-26)36-24-37(34-25-46(32-11-7-4-8-12-32)45-39(34)30-19-15-27(2)16-20-30)47(44-36)40-42-35-22-21-31(41)23-33(35)38(43-40)29-9-5-3-6-10-29/h3-23,25,37H,24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUYTLOSXVEPPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=C(C=C4)C)C5=CC=CC=C5)C6=NC7=C(C=C(C=C7)Cl)C(=N6)C8=CC=CC=C8 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H31ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-[5-(4-methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-benzyltetrazol-5-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B2923442.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2923444.png)
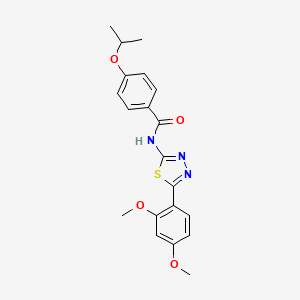
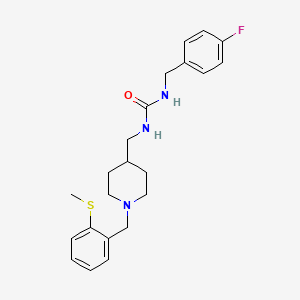
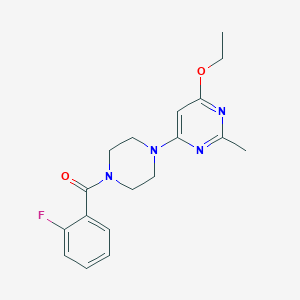
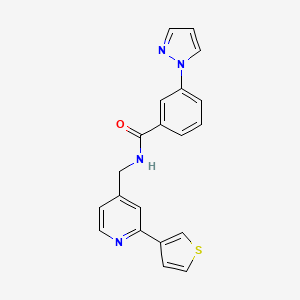
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2923449.png)

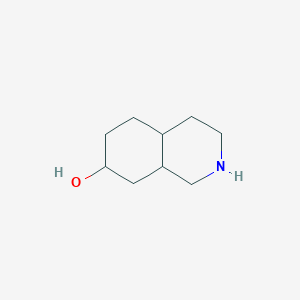

![2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2923456.png)
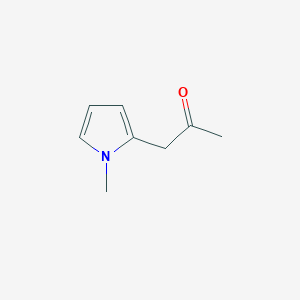
![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2923462.png)
![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2923465.png)